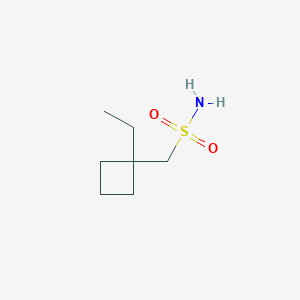
(1-Ethylcyclobutyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylcyclobutyl)methanesulfonamide is a chemical compound with the molecular formula C₇H₁₅NO₂S and a molecular weight of 177.26 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclobutyl)methanesulfonamide typically involves the reaction of 1-ethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethylcyclobutyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Ethylcyclobutyl)methanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-Ethylcyclobutyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methylcyclobutyl)methanesulfonamide
- (1-Propylcyclobutyl)methanesulfonamide
- (1-Butylcyclobutyl)methanesulfonamide
Uniqueness
(1-Ethylcyclobutyl)methanesulfonamide is unique due to its specific ethyl group attached to the cyclobutyl ring, which can influence its chemical reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired .
Propriétés
Formule moléculaire |
C7H15NO2S |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
(1-ethylcyclobutyl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-2-7(4-3-5-7)6-11(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
Clé InChI |
ADYSCLYJVCYNGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC1)CS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Methylsulfanyl)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13172457.png)
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13172459.png)
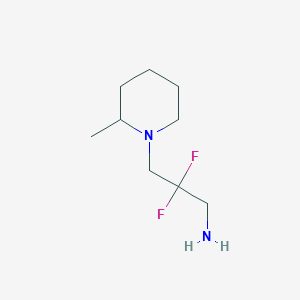
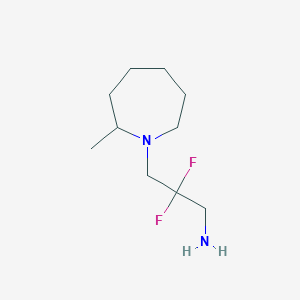
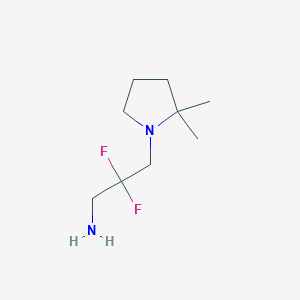

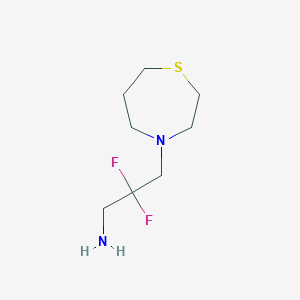

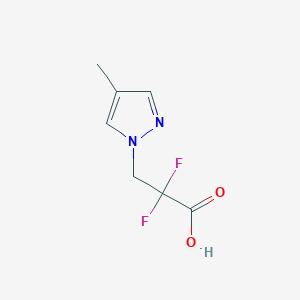

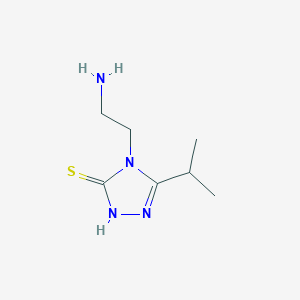
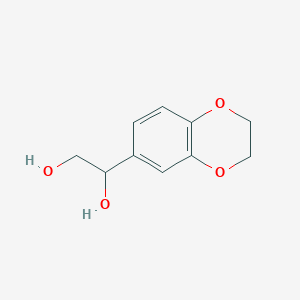
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B13172538.png)
![N-[2-(4-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13172542.png)
